Endoxifen

概要

説明

タモキシフェンの活性代謝物であり、タモキシフェン、アロマターゼ阻害剤、フルベストラントなどの従来のホルモン療法が奏効しなかった患者に有効であることが示されています . エンドキシフェンは、エストロゲン受容体陽性乳がんと双極性障害の躁状態の治療薬として開発中です .

製造方法

エンドキシフェンは、タモキシフェンの生体変換によって合成されます。 主要な代謝物であるN-デスメチルタモキシフェンは、シトクロムP450酵素CYP2D6によってさらに代謝され、エンドキシフェンが生成されます . このプロセスには、N-デスメチルタモキシフェンの酸化が含まれ、これはエンドキシフェンの形成において重要なステップです . 工業的な生産方法は、この生体変換プロセスを最適化し、高収率で高純度のエンドキシフェンを得ることに重点を置いています .

準備方法

Endoxifen is synthesized through the biotransformation of tamoxifen. The primary metabolite, N-desmethyltamoxifen, undergoes further metabolism by the cytochrome P450 enzyme CYP2D6 to produce this compound . This process involves the oxidation of N-desmethyltamoxifen, which is a crucial step in the formation of this compound . Industrial production methods focus on optimizing this biotransformation process to achieve high yields and purity of this compound .

化学反応の分析

Tamoxifen Metabolism

Endoxifen is a secondary metabolite of tamoxifen, formed via CYP2D6-mediated oxidation of N-desmethyltamoxifen (NDT) . This enzymatic process introduces a hydroxyl group at the 4-position of the tamoxifen scaffold (Table 1).

Table 1: Metabolic Pathway to this compound

| Precursor | Enzyme | Modification | Product |

|---|---|---|---|

| Tamoxifen | CYP3A4 | N-demethylation | NDT |

| NDT | CYP2D6 | 4-hydroxylation | This compound |

Isomerization Dynamics

This compound exists as E- and Z-isomers, with the Z-isomer being therapeutically active. Key findings include:

-

Thermodynamic Instability : The E-isomer undergoes spontaneous isomerization to the Z-form in solution, driven by steric and electronic factors .

-

Crystallographic Evidence : X-ray structures (PDB: 3Q97) confirm that the Z-isomer adopts a conformation favoring ER antagonism, while the E-isomer mimics estrogenic ER agonism .

Table 3: Docking Scores of this compound Isomers with ERα

| Isomer | GScore | H-bond Energy | van der Waals Energy |

|---|---|---|---|

| Z-Endoxifen | -14.22 | -1.5 | -48.6 |

| E-Endoxifen | -10.65 | -1.6 | 0.6 |

Thermal Decomposition

Under high temperatures (>200°C), this compound degrades into:

Proteasomal Degradation

In ER-positive breast cancer cells, this compound induces ERα degradation via the ubiquitin-proteasome pathway (Fig. 1C) . This is concentration-dependent, with significant ERα reduction observed at ≥10 nM .

ERα Binding and Antagonism

-

Mechanism : this compound binds ERα, displacing helix 12 (H12) to prevent coactivator recruitment. This contrasts with 4OHT, which stabilizes ERα .

-

Potency : this compound (IC₅₀ = 20 nM) is equipotent to 4OHT in suppressing ER-dependent proliferation .

Enzyme Interactions

-

SULT1E1 Inhibition : this compound competitively inhibits estrogen sulfotransferase (Ki = 0.5 µM), potentiating local estrogenic activity in tissues .

Stability in Solution

-

Solubility : this compound is soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and DMSO (2 mg/mL) .

-

Photostability : Prolonged UV exposure induces Z-to-E isomerization, reducing therapeutic efficacy .

This synthesis of chemical and biochemical data underscores this compound’s complexity as a therapeutic agent, highlighting its metabolic origins, isomer-specific activity, and interactions with biological targets.

科学的研究の応用

Endoxifen is the most abundant active metabolite of tamoxifen, a drug used to treat breast cancer. Research into this compound aims to avoid issues linked to CYP2D6 polymorphisms, which affect how individuals metabolize tamoxifen .

Scientific Research Applications

Breast Cancer Treatment

- Mechanism of Action this compound has superior antiestrogenic effects compared to tamoxifen. It inhibits estrogen-dependent tumor growth and targets estrogen receptor alpha (ERα) for degradation in breast cancer cells . Global gene expression profiling shows that this compound's effects on cells are different from those of tamoxifen .

- Clinical Trials A Phase 1 clinical trial of Z-endoxifen, the active isomer of this compound, showed promising antitumor activity in patients with ER-positive breast cancer who had progressed on multiple endocrine therapies . Patients treated with Z-endoxifen achieved Z-endoxifen concentrations greatly exceeding those achieved with tamoxifen, with manageable toxicity .

- Tamoxifen Resistance this compound has demonstrated substantial antitumor activity in patients who had previously progressed on tamoxifen, suggesting it may benefit tamoxifen-resistant patients .

- Clinical Benefit Rate A clinical trial administering Z-endoxifen to women with hormone-refractory metastatic breast cancer showed that Z-endoxifen was well-tolerated and associated with clinical benefit . Clinical benefit was defined as complete response, partial response, or stable disease for six or more cycles .

- CYP2D6 enzyme activity Patients who poorly metabolize tamoxifen due to low CYP2D6 enzyme activity have very low concentrations of this compound and a higher risk of breast cancer .

- Reduced Mammographic Breast Density The KARISMA-Endoxifen Phase 2 study of (Z)-endoxifen in premenopausal women with mammographic breast density (MBD) demonstrated that low doses of (Z)-endoxifen significantly reduced MBD and were generally well tolerated .

Gynecologic Cancers

- Non-Breast Malignancies A study investigated the pharmacokinetics, safety, and efficacy of Z-endoxifen using doses up to 360 mg daily in patients with non-breast malignancies .

- Antitumor Activity Evidence of antitumor activity and prolonged stable disease has been achieved with Z-endoxifen despite prior tamoxifen therapy .

Pharmacokinetics and Pharmacodynamics

- Variability in this compound Formation Research has shown that CYP3A significantly explains 54% of the observed variability in this compound formation .

- Target Plasma Level Further escalation of Z-endoxifen dosage was suspended in one study due to the pill burden and exceeding the defined target plasma level of Z-endoxifen .

- Plasma Concentrations The mean this compound plasma concentration was 5.18 ng/mL in the 1 mg arm and 10.87 ng/mL in the 2 mg arm after one month of therapy. Plasma concentrations stayed the same at three and six months .

Other Applications

作用機序

エンドキシフェンは、エストロゲン受容体、特にエストロゲン受容体アルファ(ERα)に結合し、その活性を調節することによって効果を発揮します . 乳がん細胞において、ERαをプロテアソームによる分解の標的にすることによって強力な抗エストロゲンとして機能します . これは、エストロゲン誘発性の乳がん細胞増殖の阻害につながります . さらに、エンドキシフェンは、双極性障害の治療効果に関連するタンパク質キナーゼC(PKC)シグナル伝達を阻害することが示されています .

類似の化合物との比較

エンドキシフェンは、4-ヒドロキシタモキシフェンやN-デスメチルタモキシフェンなどの他のタモキシフェン代謝物と類似しています。 エストロゲン受容体への結合とエストロゲン受容体依存性乳がん細胞増殖の抑制において、タモキシフェンよりも有意に強力であり、4-ヒドロキシタモキシフェンと同等です . その他の類似の化合物には以下が含まれます。

4-ヒドロキシタモキシフェン: タモキシフェンの別の活性代謝物であり、同様の抗エストロゲン特性を持っています。

N-デスメチルタモキシフェン: タモキシフェンの主要な代謝物であり、さらに代謝されてエンドキシフェンを形成します.

ノレンドキシフェン: エストロゲン生合成に関与する別の酵素であるアロマターゼの強力で選択的な阻害剤.

エンドキシフェンの独自性は、選択的エストロゲン受容体モジュレーターとタンパク質キナーゼC阻害剤の両方の役割を果たすことで、治療用途に適した多様な化合物であることです .

類似化合物との比較

Endoxifen is similar to other tamoxifen metabolites, such as 4-hydroxytamoxifen and N-desmethyltamoxifen. it is significantly more potent than tamoxifen and equipotent to 4-hydroxytamoxifen in its ability to bind to estrogen receptors and suppress estrogen receptor-dependent breast cancer proliferation . Other similar compounds include:

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar antiestrogenic properties.

N-desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further metabolism to form this compound.

Northis compound: A potent and selective inhibitor of aromatase, another enzyme involved in estrogen biosynthesis.

This compound’s uniqueness lies in its dual role as a selective estrogen receptor modulator and a protein kinase C inhibitor, making it a versatile compound for therapeutic applications .

生物活性

Endoxifen, an active metabolite of tamoxifen, has gained attention for its biological activity, particularly in the treatment of hormone receptor-positive breast cancer and various psychiatric disorders. This article explores the compound's mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound functions primarily as a selective estrogen receptor modulator (SERM) . It exhibits a significantly higher binding affinity to estrogen receptors (ERs) compared to its parent compound, tamoxifen. Studies have shown that this compound is capable of suppressing estrogen-dependent growth in ER-positive breast cancer cells with up to 100-fold greater potency than tamoxifen itself .

Key Pathways Influenced by this compound:

- Estrogen Receptor Modulation : this compound binds to ERs and blocks estrogen's proliferative effects on breast cancer cells.

- PKC Inhibition : Recent findings indicate that this compound also acts as an inhibitor of protein kinase C (PKC), which is implicated in various cellular functions and often elevated in breast tumors .

- Induction of Apoptosis : this compound has been shown to induce cell-cycle arrest and apoptosis in cancer cells at concentrations achievable in extensive metabolizers of tamoxifen .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for converting tamoxifen into its active metabolites. Variations in CYP2D6 activity can lead to significant differences in this compound plasma levels among patients, impacting therapeutic outcomes .

Breast Cancer Treatment

This compound has demonstrated substantial antitumor activity in clinical trials involving patients who had previously progressed on tamoxifen. Early-phase studies indicated that it could effectively inhibit estrogen-stimulated gene expression when combined with other treatments .

Psychiatric Applications

Recent case studies have explored the use of this compound in treating mood disorders, particularly bipolar disorder with comorbid substance use disorders. In these cases, this compound led to notable improvements in mood stability and reductions in impulsivity and substance use .

Safety Profile

This compound has been reported to have a favorable safety profile, with most adverse effects being mild and manageable. Commonly reported side effects include headache, nausea, and vomiting; however, serious adverse events are rare .

特性

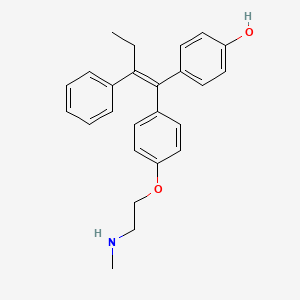

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149880 | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-28-4, 110025-28-0 | |

| Record name | Endoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。